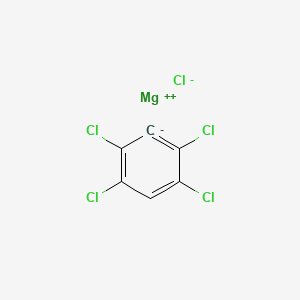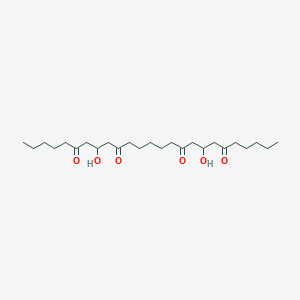
N,N'-bis(2-hydroxyphenyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2-hydroxyphenyl)propanediamide is a chemical compound known for its chelating properties. It is structurally characterized by two hydroxyphenyl groups attached to a propanediamide backbone. This compound is of interest in various fields due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-hydroxyphenyl)propanediamide typically involves the reaction of 2-hydroxybenzaldehyde with propanediamine under controlled conditions. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of N,N’-bis(2-hydroxyphenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2-hydroxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted phenols from nucleophilic substitution .
Aplicaciones Científicas De Investigación
N,N’-bis(2-hydroxyphenyl)propanediamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’-bis(2-hydroxyphenyl)propanediamide primarily involves its ability to chelate metal ions. The hydroxyphenyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteinases by depriving them of the necessary metal ions required for their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid): Similar in structure but contains acetic acid groups instead of the propanediamide backbone.
N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups instead of hydroxyphenyl groups.
Uniqueness
N,N’-bis(2-hydroxyphenyl)propanediamide is unique due to its specific structure that allows for strong chelation with metal ions, making it particularly effective in applications requiring metal ion sequestration. Its ability to inhibit metalloproteinases also sets it apart from other similar compounds .
Propiedades
Número CAS |
84755-34-0 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
N,N'-bis(2-hydroxyphenyl)propanediamide |
InChI |
InChI=1S/C15H14N2O4/c18-12-7-3-1-5-10(12)16-14(20)9-15(21)17-11-6-2-4-8-13(11)19/h1-8,18-19H,9H2,(H,16,20)(H,17,21) |
Clave InChI |
HFXZIXZPIABOKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


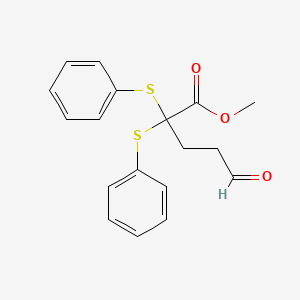
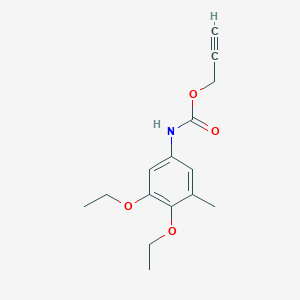

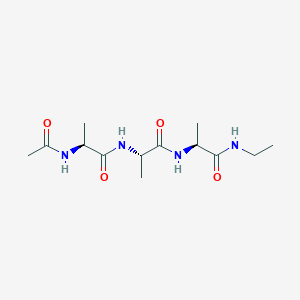
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
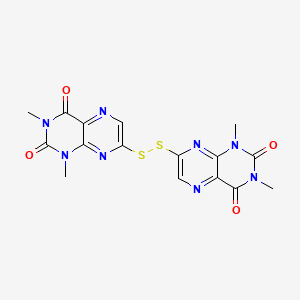
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
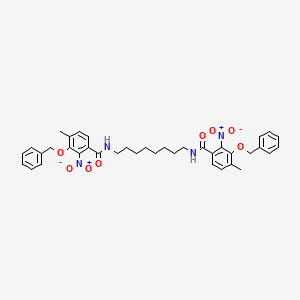
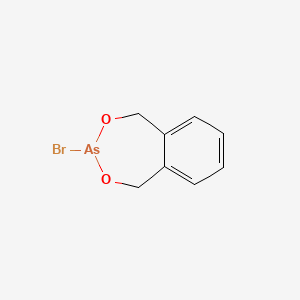
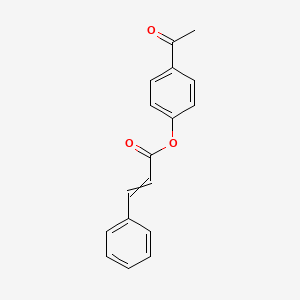
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
